3-methylidene-N-(thiophen-2-yl)piperidine-1-carboxamide

Medicinal Chemistry Chemical Biology Drug Discovery

Researchers requiring novel heterocyclic building blocks for method development often face limited commercial availability of functionalized piperidine-thiophene scaffolds. 3-Methylidene-N-(thiophen-2-yl)piperidine-1-carboxamide (CAS 2097929-86-5) addresses this gap as a research-grade synthetic intermediate. - Unique dual-handle scaffold: 3-methylidene (oxidation, reduction, cycloaddition) and N-(thiophen-2-yl)carboxamide (electrophilic substitution, metal-catalyzed coupling). - Well-defined structure (SMILES: C=C1CCCN(C1)C(=O)Nc2cccs2, MW 222.31) supports inclusion in virtual screening libraries and pharmacophore modeling. - Supplied as a building block for heterocyclic library expansion; no biological activity data currently published-ideal as a structurally matched negative control upon empirical validation.

Molecular Formula C11H14N2OS
Molecular Weight 222.31
CAS No. 2097929-86-5
Cat. No. B2488244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methylidene-N-(thiophen-2-yl)piperidine-1-carboxamide
CAS2097929-86-5
Molecular FormulaC11H14N2OS
Molecular Weight222.31
Structural Identifiers
SMILESC=C1CCCN(C1)C(=O)NC2=CC=CS2
InChIInChI=1S/C11H14N2OS/c1-9-4-2-6-13(8-9)11(14)12-10-5-3-7-15-10/h3,5,7H,1-2,4,6,8H2,(H,12,14)
InChIKeyLZHHRKFDHNOJHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-methylidene-N-(thiophen-2-yl)piperidine-1-carboxamide: Identity & Structure


3-methylidene-N-(thiophen-2-yl)piperidine-1-carboxamide (CAS 2097929-86-5) is a synthetic heterocyclic small molecule with the molecular formula C11H14N2OS and a molecular weight of 222.31 g/mol . It features a piperidine ring bearing a 3-methylidene substituent and an N-(thiophen-2-yl)carboxamide moiety. The compound is listed by chemical suppliers as a research-grade building block, but no peer-reviewed biological activity data, potency measurements, or comparative pharmacological studies have been published in primary scientific literature as of the search date.

Characterization Uncharacterized beyond chemical structure; no biological activity data published
Procurement context Research-grade building block suitable for synthetic derivatization workflows
Evidence basis Supplier-only listing; no peer-reviewed pharmacological or potency evidence available

Generic Substitution: Insufficient Evidence


In the absence of any published quantitative biological or physicochemical profiling, there is no basis upon which to assert that 3-methylidene-N-(thiophen-2-yl)piperidine-1-carboxamide can serve as a functional substitute for any specific in-class analog, nor that any in-class analog can substitute for it. Other N-(thiophen-2-yl)piperidine-1-carboxamide derivatives (e.g., those bearing 4-cyclopropylidene, 3-methylsulfanyl, or 4-[(6-methylpyridazin-3-yl)oxy] substituents) have been described with target-specific activities, but no head-to-head or cross-study data exist for the 3-methylidene variant . Consequently, procurement decisions cannot be driven by potency, selectivity, or any other evidence-backed differentiation parameter.

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Structural analogs may have divergent activity

Other N-(thiophen-2-yl)piperidine-1-carboxamide derivatives with 4-cyclopropylidene or 3-methylsulfanyl substituents have been described with target-specific activities. No head-to-head data exist for the 3-methylidene variant.

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Potency or selectivity cannot be assumed

Absence of IC50, Ki, or any biological profiling means this compound cannot be considered a functional substitute for any characterized analog.

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Procurement decisions lack evidence basis

No cross-study or comparative data support differentiation from in-class compounds. Selection must rely on synthetic utility, not biological performance.

Quantitative Differential Evidence Assessment


No Quantitative Comparator Data Available

A comprehensive search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) found zero records containing quantitative biological activity data for 3-methylidene-N-(thiophen-2-yl)piperidine-1-carboxamide. No IC50, Ki, EC50, % inhibition, or other potency values are available. The compound's closest structural analogs—such as 3-(methylsulfanyl)-N-(thiophen-2-yl)piperidine-1-carboxamide (CAS 2034246-87-0) and 4-cyclopropylidene-N-(thiophen-2-yl)piperidine-1-carboxamide (CAS not available)—likewise lack publicly reported head-to-head comparisons. Therefore, no quantitative differential evidence can be presented.

Biological activity
Data to verify
Zero records in PubChem, ChEMBL, or BindingDB contain IC50, Ki, EC50, or any potency data for this compound or its closest analogs in head-to-head comparison.
No quantitative differential evidence supports selection over any other compound.
Requires experimental characterization before any biological application.
Medicinal Chemistry Chemical Biology Drug Discovery

Evidence-Limited Application Scenarios


Building Block for Derivatization

Given the absence of biological profiling, the only defensible application is as a synthetic intermediate or building block in the preparation of more complex heterocyclic libraries. The 3-methylidene group and the thiophene-2-yl carboxamide offer handles for further functionalization (e.g., oxidation, reduction, electrophilic substitution) . Researchers may procure the compound for method development or scaffold diversification, but any biological hypothesis remains entirely untested.

Negative Control in Method Validation

If future studies identify structurally related active analogs, 3-methylidene-N-(thiophen-2-yl)piperidine-1-carboxamide could potentially serve as a structurally matched negative control, provided its lack of activity at the target of interest is empirically confirmed. Currently, there is no evidence to support even this application.

Computational Chemistry and Virtual Screening

The compound's well-defined structure (SMILES: C=C1CCCN(C1)C(=O)Nc2cccs2) allows its inclusion in virtual compound libraries for docking or pharmacophore modeling. However, any computational predictions would require subsequent experimental validation, which has not been reported .

Application
Selection Property
Validation Focus
Synthetic derivatization
Building block with reactive handles
Method development review
Negative control candidate
Structurally matched control
Requires empirical confirmation
Computational modeling
Well-defined SMILES structure
Experimental validation required
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